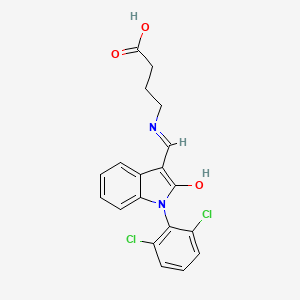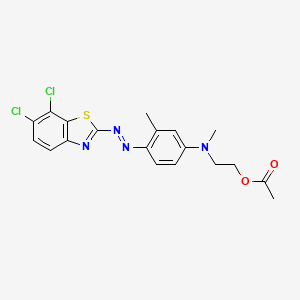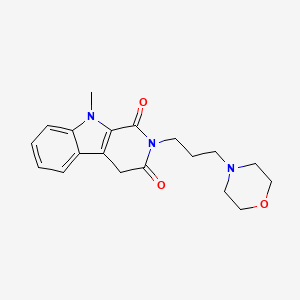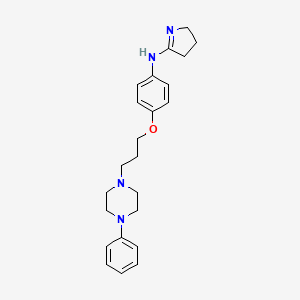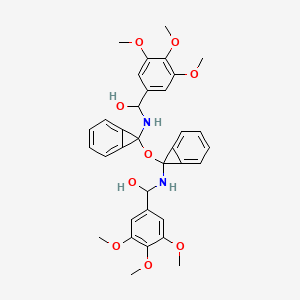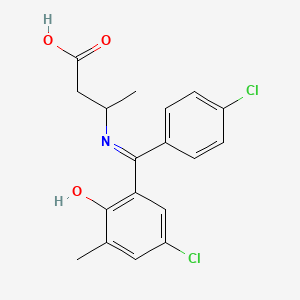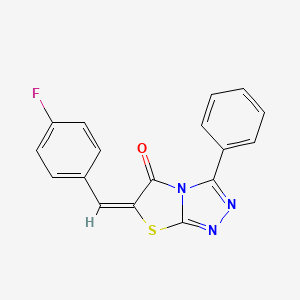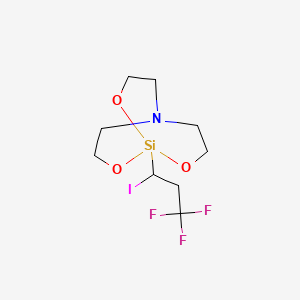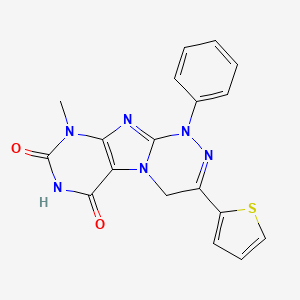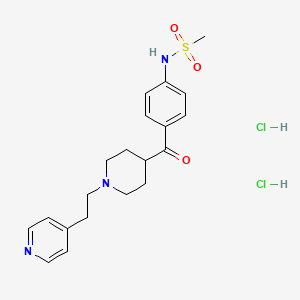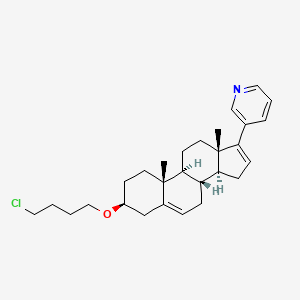
Chlorobutoxy Abiraterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobutoxy Abiraterone is a synthetic derivative of abiraterone, a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme plays a crucial role in the biosynthesis of androgens, which are hormones that stimulate the growth of prostate cancer cells. This compound is designed to enhance the pharmacokinetic properties of abiraterone, making it more effective in treating prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobutoxy Abiraterone involves several steps, starting with the preparation of abiraterone. Abiraterone is synthesized by reacting diethyl (3-pyridyl)borane with 3-acetoxyandrosta-5,16-dien-17-yl trifluoromethane sulphonate in tetrahydrofuran containing bis(triphenylphosphine)palladium(II) chloride and an aqueous solution of sodium carbonate . The resulting product is then subjected to further chemical modifications to introduce the chlorobutoxy group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, direct compaction, and melt granulation are employed to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobutoxy Abiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. These metabolites are often studied to understand the compound’s mechanism of action and potential side effects .
Wissenschaftliche Forschungsanwendungen
Chlorobutoxy Abiraterone has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CYP17A1 and its effects on androgen biosynthesis.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Employed in the development of new therapeutic agents targeting androgen biosynthesis.
Wirkmechanismus
Chlorobutoxy Abiraterone exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of prostate cancer cells. The molecular targets of this compound include the androgen receptor and various enzymes involved in the steroidogenic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abiraterone: The parent compound, which also inhibits CYP17A1 but has different pharmacokinetic properties.
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Apalutamide: Similar to enzalutamide, it targets the androgen receptor but has a different chemical structure.
Uniqueness
Chlorobutoxy Abiraterone is unique due to its enhanced pharmacokinetic properties, which make it more effective in inhibiting androgen biosynthesis compared to its parent compound, abiraterone. Its ability to undergo various chemical reactions also allows for the formation of metabolites with potentially beneficial pharmacological properties .
Eigenschaften
CAS-Nummer |
2484719-17-5 |
|---|---|
Molekularformel |
C28H38ClNO |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
3-[(3S,8R,9S,10R,13S,14S)-3-(4-chlorobutoxy)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
NLUIKYOSBJUYBG-SBBQFRTFSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OCCCCCl |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



